molecular formula C22H26N4O B13765162 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine

2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine

Cat. No.: B13765162
M. Wt: 362.5 g/mol
InChI Key: FRNGHFYOEYUMRQ-UHFFFAOYSA-N
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Description

2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine is a complex organic compound featuring a quinoxaline moiety. Quinoxaline derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitroaniline with vicinal diols via transfer hydrogenative condensation . This reaction is catalyzed by iron complexes and proceeds under mild conditions, producing quinoxaline derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit microbial growth by interfering with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine stands out due to its unique combination of the quinoxaline and isoquinoline moieties. This structural feature enhances its pharmacological profile and broadens its range of applications in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2-(6-methoxy-1-quinoxalin-2-yl-1,2,3,4-tetrahydroisoquinolin-7-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C22H26N4O/c1-26(2)11-9-16-12-17-15(13-21(16)27-3)8-10-23-22(17)20-14-24-18-6-4-5-7-19(18)25-20/h4-7,12-14,22-23H,8-11H2,1-3H3

InChI Key

FRNGHFYOEYUMRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C(C=C2CCNC(C2=C1)C3=NC4=CC=CC=C4N=C3)OC

Origin of Product

United States

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